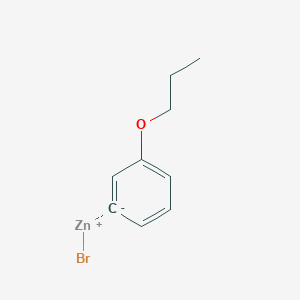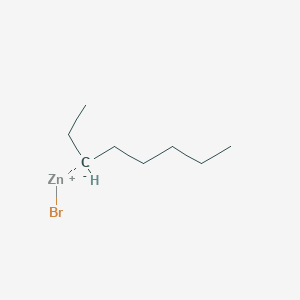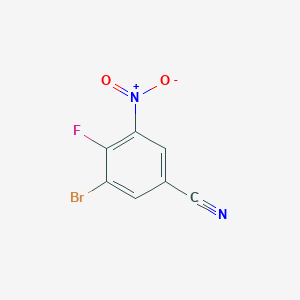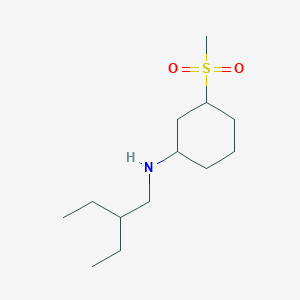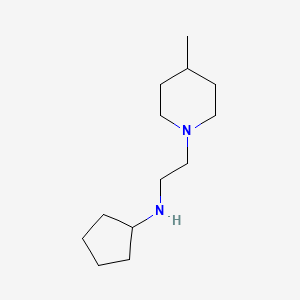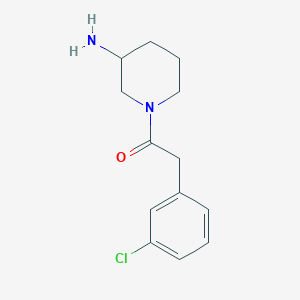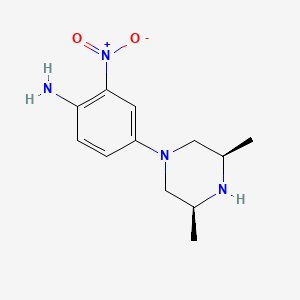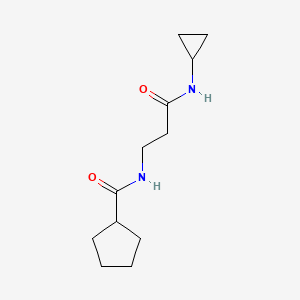
n-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentanecarboxamide backbone with a cyclopropylamino and oxopropyl substituent, making it a unique molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanecarboxylic acid with cyclopropylamine to form the corresponding amide. This intermediate is then reacted with an appropriate oxopropylating agent under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted amides, and various oxidized forms of the original compound.
Aplicaciones Científicas De Investigación
N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may facilitate binding to active sites, while the oxopropyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxamide: A simpler analog without the cyclopropylamino and oxopropyl groups.
N-(3-nitrophenyl)cyclopentanecarboxamide: Contains a nitrophenyl group instead of the cyclopropylamino group.
N-(3-cyanophenyl)cyclopentanecarboxamide: Features a cyanophenyl group in place of the cyclopropylamino group.
Uniqueness
N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of the cyclopropylamino and oxopropyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H20N2O2 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
N-[3-(cyclopropylamino)-3-oxopropyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C12H20N2O2/c15-11(14-10-5-6-10)7-8-13-12(16)9-3-1-2-4-9/h9-10H,1-8H2,(H,13,16)(H,14,15) |
Clave InChI |
HUWYOPRNYSBAGG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=O)NCCC(=O)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


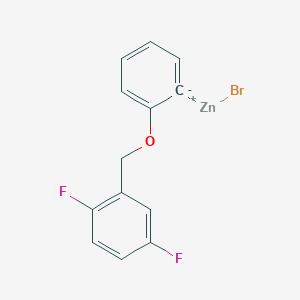
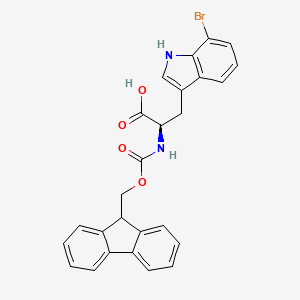
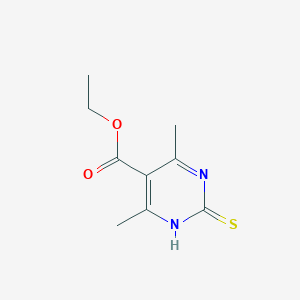
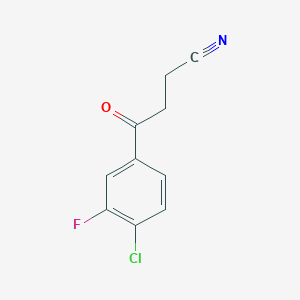
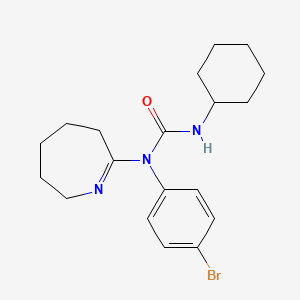
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
